N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

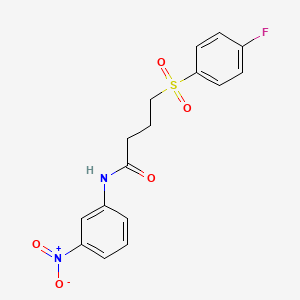

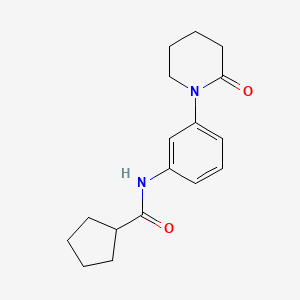

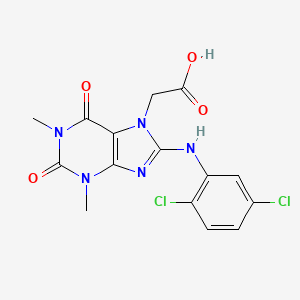

“N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.264 Da .

Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .科学研究应用

抗氧化和抗炎特性: 研究表明,N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺衍生物展现出有希望的抗氧化和抗炎活性。这些化合物已经在清除自由基和抑制脂质过氧化方面表现出显著的功效,这些过程对于管理氧化应激和与炎症相关的疾病至关重要 (Koppireddi et al., 2013)。

抗肿瘤活性: 已合成并评估了几种N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺衍生物,以探究它们的潜在抗肿瘤活性。值得注意的是,某些化合物已经显示出对多种癌细胞系的显著活性,表明它们在癌症治疗中作为治疗剂的潜力 (Yurttaş等,2015)。

镇痛活性: 对包括N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺在内的乙酰胺衍生物的研究已经探索了它们的镇痛特性。这些化合物已经显示出在各种模型中减轻疼痛的有效性,突显了它们作为新型疼痛管理药物开发的潜力 (Kaplancıklı等,2012)。

代谢稳定性改善: 在寻找具有改善代谢稳定性的药物的过程中,已经对N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺的衍生物进行了研究。这些研究旨在减少代谢脱乙酰化,从而增强潜在治疗化合物的稳定性和功效 (Stec et al., 2011)。

抗炎和MAP激酶抑制: 已发现新型衍生物在体外和体内表现出显著的抗炎活性,以及对p38α MAP激酶的抑制作用,这是炎症疾病途径中的一个重要靶点。这表明在开发治疗炎症性疾病的药物方面可能发挥作用 (Tariq et al., 2018)。

选择性β3-肾上腺素受体激动剂: 一些N-(4-甲氧基-1,3-苯并噻唑-2-基)乙酰胺衍生物已被确认为β3-肾上腺素受体的有效和选择性激动剂,可用于治疗肥胖和2型糖尿病 (Maruyama et al., 2012)。

未来方向

Benzothiazoles are of great interest due to their wide range of biological activities and medicinal applications . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

作用机制

Target of Action

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to display a variety of antibacterial activities . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The mode of action of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide involves inhibiting the aforementioned enzymes . By inhibiting these enzymes, the compound interferes with the bacteria’s ability to carry out essential biochemical reactions, leading to the inhibition of bacterial growth.

Biochemical Pathways

The biochemical pathways affected by N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide are those associated with the enzymes it targets . These pathways are crucial for various cellular processes, including DNA replication, cell wall synthesis, protein synthesis, and metabolic processes. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of bacterial growth.

Result of Action

The result of the action of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is the inhibition of bacterial growth . By inhibiting essential enzymes, the compound disrupts crucial biochemical pathways, leading to the inhibition of bacterial growth.

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDZPXNDPBKKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

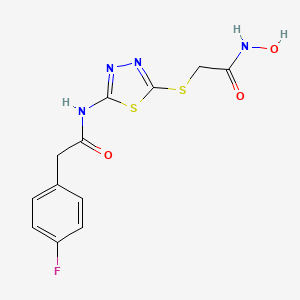

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)

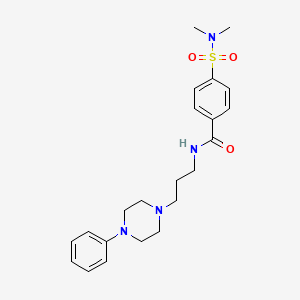

![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)

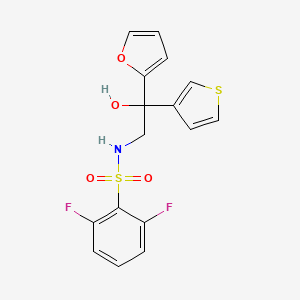

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)

![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)